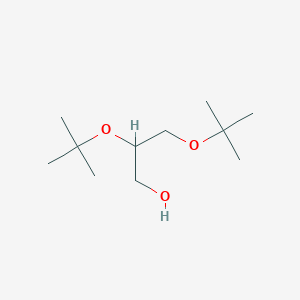
2,3-Di-tert-butoxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di-tert-butoxypropan-1-ol is an organic compound that belongs to the class of polyol tert-butyl ethers. It is characterized by the presence of two tert-butoxy groups and a hydroxyl group attached to a propane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Di-tert-butoxypropan-1-ol can be synthesized through the etherification of glycerol with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the ether bonds. The process can be carried out under various conditions, including solvent-free routes, which have been shown to improve conversion, selectivity, and yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves the alkylation of epichlorohydrin with tert-butyl alcohol. This method allows for the efficient synthesis of the compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Di-tert-butoxypropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products
Oxidation: The major products include aldehydes or ketones, depending on the specific conditions.
Substitution: The products vary based on the substituent introduced.
Aplicaciones Científicas De Investigación
2,3-Di-tert-butoxypropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain biological compounds.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized as an additive in motor gasoline to improve performance and reduce emissions
Mecanismo De Acción
The mechanism of action of 2,3-Di-tert-butoxypropan-1-ol involves its interaction with various molecular targets. The tert-butoxy groups provide steric hindrance, which can influence the compound’s reactivity and stability. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1-tert-butoxypropan-2-ol
- 1,3-di-tert-butoxypropan-2-ol
- 2-tert-butoxypropan-1-ol
Uniqueness
2,3-Di-tert-butoxypropan-1-ol is unique due to the presence of two tert-butoxy groups at the 2 and 3 positions, which provides distinct steric and electronic properties compared to its analogs. This unique structure contributes to its specific applications and reactivity .
Propiedades
Número CAS |
162507-72-4 |
|---|---|
Fórmula molecular |
C11H24O3 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
2,3-bis[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C11H24O3/c1-10(2,3)13-8-9(7-12)14-11(4,5)6/h9,12H,7-8H2,1-6H3 |
Clave InChI |
GHMGXRWYTHMCJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC(CO)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


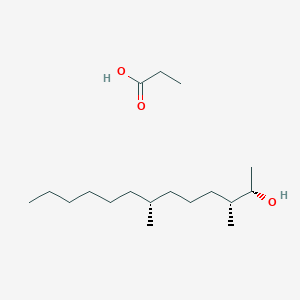
![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)

![1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12570322.png)
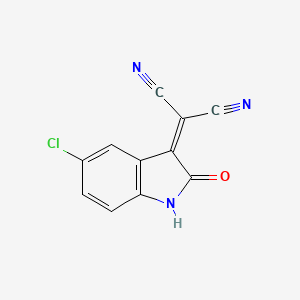

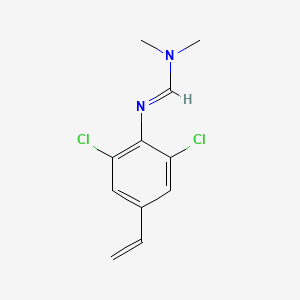
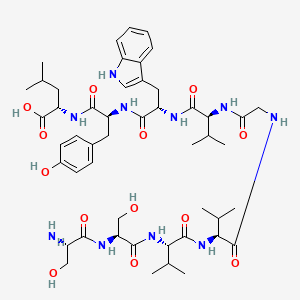
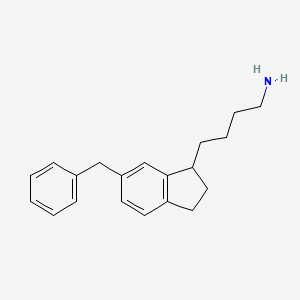
![1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-](/img/structure/B12570353.png)


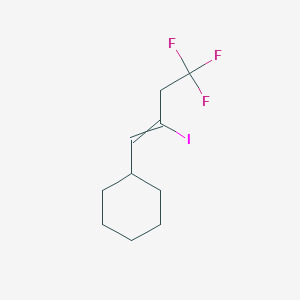
![Dimethyl [(3R)-hept-4-en-3-yl]propanedioate](/img/structure/B12570370.png)
